Hexanoyl-CoA Exhibits ~8-Fold Higher Affinity than Octanoyl-CoA for Serine Acetyltransferase (SAT)
In a direct kinetic comparison using serine acetyltransferase (SAT), hexanoyl-CoA demonstrates a Km of 2.3 μM, representing an ~8-fold higher binding affinity than octanoyl-CoA, which has a Km of 18.3 μM [1]. The catalytic efficiency (kcat/Km) for hexanoyl-CoA (0.27 s⁻¹/μM) is more than an order of magnitude greater than that for octanoyl-CoA (0.023 s⁻¹/μM) [1].
| Evidence Dimension | Enzyme Affinity (Km) and Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | Km = 2.3 ± 0.3 μM; kcat/Km = 0.27 s⁻¹/μM |
| Comparator Or Baseline | Octanoyl-CoA: Km = 18.3 ± 3.9 μM; kcat/Km = 0.023 s⁻¹/μM |
| Quantified Difference | Hexanoyl-CoA has an 8.0-fold lower Km and an 11.7-fold higher kcat/Km than octanoyl-CoA. |
| Conditions | SAT enzyme assay, kinetic parameters determined using purified enzyme. |
Why This Matters
This significant difference in both binding affinity and catalytic efficiency makes hexanoyl-CoA the clearly superior choice for SAT assays, ensuring robust activity at lower, more physiologically relevant substrate concentrations.
- [1] Table 1. Kinetic parameters for SAT-mediated transfer. Proc Natl Acad Sci U S A. 2006;103(45):16728-33. View Source
